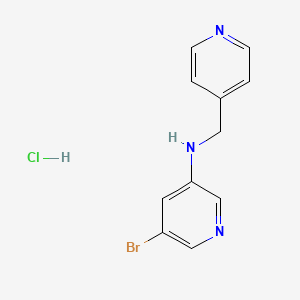
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride
Overview
Description
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 1803561-08-1 . It has a molecular weight of 300.59 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 4-(Bromomethyl)pyridine hydrobromide, a substituted pyridine, reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H . This indicates the presence of a bromine atom, a chloride ion, and several nitrogen and hydrogen atoms in the structure.
Chemical Reactions Analysis
While specific reactions involving 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride are not available, related compounds have been studied. For example, 4-(Bromomethyl)pyridine hydrobromide reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s InChI Code is 1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H .
Scientific Research Applications
Catalytic Selectivity and Chemoselectivity
Research by Ji, Li, and Bunnelle (2003) highlights the use of a palladium-Xantphos complex in the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, resulting in high yields and excellent chemoselectivity towards amino-substituted pyridines. This catalytic process underscores the efficiency of using such complexes for selective amination, which is crucial in developing pharmaceuticals and advanced materials (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Novel Derivatives Synthesis
Ahmad et al. (2017) describe an efficient method for synthesizing novel pyridine derivatives through a palladium-catalyzed Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine. This method not only highlights the compound's pivotal role in creating new molecules but also explores their potential applications, including their biological activities. These derivatives exhibit varied anti-thrombolytic and biofilm inhibition activities, suggesting their utility in biomedical research (Gulraiz Ahmad et al., 2017).
Antimicrobial Activity
Bayrak et al. (2009) explored the antimicrobial properties of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol and its derivatives, which are synthesized starting from isonicotinic acid hydrazide. These compounds showed good to moderate antimicrobial activity, indicating the chemical's potential as a precursor in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Fluorescence and Electronic Properties
The study of fluorescence behavior in thieno[3, 2-c]pyridine derivatives by Toche and Chavan (2013) demonstrated the influence of donor-acceptor substituents on the absorption and emission properties of these molecules. The work signifies the role of halogenated pyridines as precursors in synthesizing compounds with potential applications in optoelectronics and sensing technologies (R. Toche & S. Chavan, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Mechanism of Action
The exact biological targets and pathways affected by this compound would depend on its specific chemical structure and the functional groups present. In general, the biological activity of a compound is determined by its interactions with various proteins, enzymes, or receptors in the body. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in therapeutic effects or side effects .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly affect its bioavailability and therapeutic efficacy. Factors such as the compound’s solubility, stability, and permeability can influence its absorption and distribution in the body. Metabolism of the compound can lead to its activation or inactivation, and can also generate metabolites with their own biological activities .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the stability and efficacy of the compound. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets .
properties
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3.ClH/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9;/h1-5,7-8,15H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLFMIUJZSUCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=CN=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





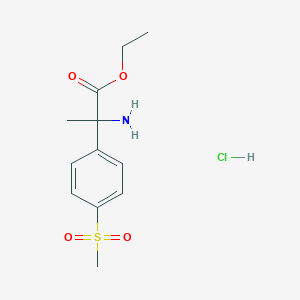

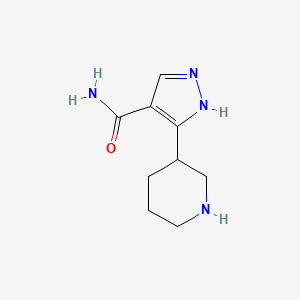
![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
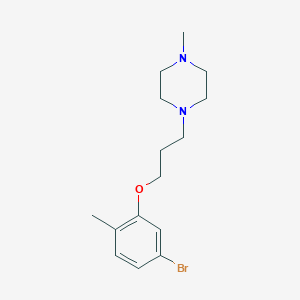
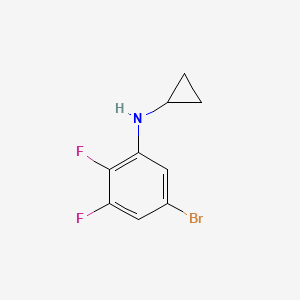
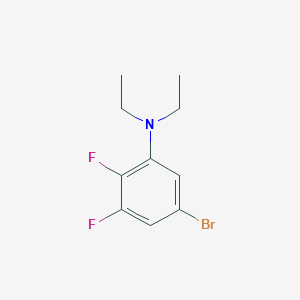
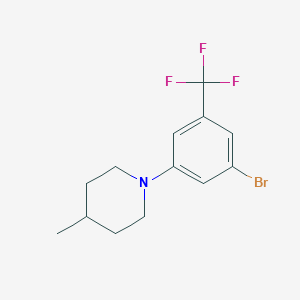
![[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine](/img/structure/B1529010.png)
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)
![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)
